Cas no 849630-88-2 (Boronic acid, (2-bromo-3-methoxyphenyl)-)
Boronic acid, (2-bromo-3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, (2-bromo-3-methoxyphenyl)-
- (2-Bromo-3-methoxyphenyl)boronic acid
- 2-Bromo-3-methoxybenzene boronic acid
- INLNROXDMBMFKA-UHFFFAOYSA-N
- 849630-88-2
- AKOS025287500
- BS-50398
- N10026
- SCHEMBL4798894
- MFCD28040469
- 2-bromo-3-methoxyphenylboronic acid
- (2-bromo-3-methoxyphenyl)boronicacid
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- MDL: MFCD28040469
- Inchi: 1S/C7H8BBrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
- InChI Key: INLNROXDMBMFKA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1B(O)O)OC
Computed Properties
- Exact Mass: 229.975
- Monoisotopic Mass: 229.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Boronic acid, (2-bromo-3-methoxyphenyl)- Pricemore >>
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| Alichem | A019111854-5g |
(2-Bromo-3-methoxyphenyl)boronic acid |
849630-88-2 | 95% | 5g |
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849630-88-2 | 95% | 5g |
$900 | 2025-02-19 | |
| 1PlusChem | 1P00GAD2-100mg |
(2-broMo-3-Methoxyphenyl)boronicacid |
849630-88-2 | 95% | 100mg |
$35.00 | 2024-04-21 | |
| 1PlusChem | 1P00GAD2-250mg |
(2-broMo-3-Methoxyphenyl)boronicacid |
849630-88-2 | 95% | 250mg |
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| 1PlusChem | 1P00GAD2-1g |
(2-broMo-3-Methoxyphenyl)boronicacid |
849630-88-2 | 95% | 1g |
$155.00 | 2024-04-21 | |
| Aaron | AR00GALE-100mg |
(2-broMo-3-Methoxyphenyl)boronicacid |
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| Aaron | AR00GALE-250mg |
(2-broMo-3-Methoxyphenyl)boronicacid |
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(2-broMo-3-Methoxyphenyl)boronicacid |
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Boronic acid, (2-bromo-3-methoxyphenyl)- Suppliers
Boronic acid, (2-bromo-3-methoxyphenyl)- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Boronic acid, (2-bromo-3-methoxyphenyl)-
Boronic Acid, (2-Bromo-3-Methoxyphenyl)-: A Comprehensive Overview
The compound with CAS No. 849630-88-2, commonly referred to as Boronic Acid, (2-Bromo-3-Methoxyphenyl)-, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a brominated aromatic ring substituted with a methoxy group. The boronic acid functional group is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, making this compound a versatile building block in modern organic chemistry.
Recent advancements in the synthesis and application of Boronic Acid, (2-Bromo-3-Methoxyphenyl)- have been documented in numerous scientific journals. Researchers have explored its potential as an intermediate in the construction of complex molecular frameworks, particularly in the development of biologically active compounds. For instance, studies have demonstrated its utility in the synthesis of novel kinase inhibitors and other therapeutic agents. The methoxy group on the aromatic ring contributes to increased solubility and stability, while the bromine atom provides sites for further functionalization.
One of the most notable applications of this compound is its role in the field of medicinal chemistry. The boronic acid moiety enables efficient coupling with various aryl halides or alkenes, facilitating the creation of diverse heterocyclic structures. These structures are often critical components in drug candidates targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has highlighted its use in the synthesis of selective inhibitors for protein kinases, which are key players in cellular signaling pathways.
In addition to its role in drug discovery, Boronic Acid, (2-Bromo-3-Methoxyphenyl)- has found applications in materials science. Its aromatic structure and functional groups make it a promising candidate for use in organic electronics and optoelectronic devices. For example, studies have explored its potential as a precursor for synthesizing conjugated polymers with tailored electronic properties. The combination of a bromine atom and a methoxy group allows for fine-tuning of the material's optical and electrical characteristics.
From a synthetic perspective, the preparation of Boronic Acid, (2-Bromo-3-Methoxyphenyl)- involves multi-step processes that require precise control over reaction conditions. Common methods include nucleophilic aromatic substitution followed by boronate esterification or direct arylation using transition metal catalysts. These methods ensure high yields and excellent regioselectivity, which are crucial for maintaining the integrity of the compound's structure.
Recent breakthroughs in catalytic systems have further enhanced the efficiency of these syntheses. For instance, palladium-catalyzed cross-couplings have been optimized to achieve higher turnover numbers and lower catalyst loadings. Such advancements not only improve the scalability of production but also reduce environmental impact by minimizing waste generation.
Looking ahead, the versatility of Boronic Acid, (2-Bromo-3-Methoxyphenyl)- positions it as a key player in future innovations across multiple disciplines. Its ability to serve as both a reactive intermediate and a functional material component underscores its significance in contemporary chemical research.
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